molecular formula C14H20N6O2 B4713096 3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B4713096
M. Wt: 304.35 g/mol
InChI Key: NMMJVUUULIYIBO-UHFFFAOYSA-N
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Description

The compound 3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic molecule that belongs to the purine and triazine families This compound is characterized by its unique structure, which includes multiple methyl groups and a propan-2-yl group

Properties

IUPAC Name

3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-7(2)20-13-15-11-10(19(13)9(4)8(3)16-20)12(21)18(6)14(22)17(11)5/h7,9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMJVUUULIYIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The initial step involves the construction of the purine ring system through a series of condensation reactions.

    Introduction of Methyl Groups: Methylation reactions are carried out to introduce the methyl groups at the 3, 4, 7, and 9 positions.

    Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced through an alkylation reaction.

    Formation of the Triazine Ring: The final step involves the formation of the triazine ring through cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors are used.

    Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the efficiency and yield of the reactions.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced purine and triazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with DNA/RNA: Affect the replication and transcription processes.

    Modulate Receptor Activity: Influence the activity of various receptors in the body.

Comparison with Similar Compounds

3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione: can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

The uniqueness of This compound lies in its specific structural features and the presence of multiple methyl and propan-2-yl groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 2
3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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